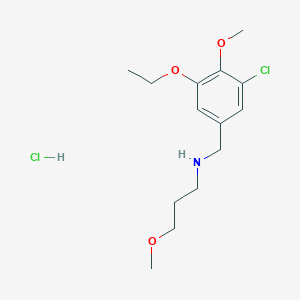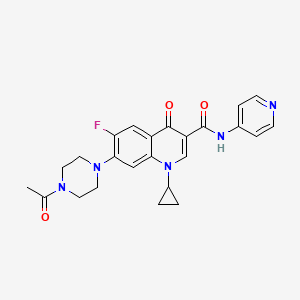
5-(1-azepanylsulfonyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinedione derivatives involves bromination and nitrification processes to introduce various substituents into the pyrimidinedione ring. For instance, bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives are prepared by bromination of dimethyl-hydroxyalkyl-nitro-pyrimidinediones, illustrating a general approach to synthesizing substituted pyrimidinediones (Kinoshita et al., 1992).
Molecular Structure Analysis
Pyrimidinedione derivatives, such as the target compound, typically exhibit a ring structure that allows for various chemical modifications. Studies on fused pyrimidine derivatives leading to pyrimido[4,5-b]azepines underscore the adaptability of the pyrimidinedione scaffold for creating complex molecular architectures (Inazumi et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinedione derivatives is highlighted by their engagement in nucleophilic reactions, leading to diverse functionalized compounds. These reactions involve treatments with various nucleophiles, showcasing the derivative's versatility in chemical synthesis (Kinoshita et al., 1992).
Physical Properties Analysis
The physical properties of pyrimidinedione derivatives, such as solubility and melting points, are crucial for their application in chemical and pharmaceutical fields. However, specific details on the physical properties of "5-(1-azepanylsulfonyl)-6-methyl-2,4(1H,3H)-pyrimidinedione" are not directly available but can be inferred from related compounds within the pyrimidinedione family.
Chemical Properties Analysis
The chemical properties of pyrimidinedione derivatives are defined by their functional groups, which influence their reactivity, stability, and interaction with biological targets. For example, the introduction of azepine rings to the pyrimidinedione core, as seen in certain derivatives, significantly affects their chemical behavior and potential biological activity (Inazumi et al., 1994).
Propiedades
IUPAC Name |
5-(azepan-1-ylsulfonyl)-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-9(10(15)13-11(16)12-8)19(17,18)14-6-4-2-3-5-7-14/h2-7H2,1H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQGKBRMIQHJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4446296.png)

![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
![1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4446320.png)
![methyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4446321.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4446326.png)

![2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B4446341.png)
![3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4446344.png)

